

Ac-VEID-CHO: A Detailed Guide for Caspase-6 Activity Assays

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Compound of Interest

Compound Name: Ac-VEID-CHO

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Application Notes and Protocols

Introduction

Caspase-6 (Mch2) is an executioner caspase that plays a critical role in the apoptotic signaling cascade, leading to the dismantling of the cell.[1][2] Its dysregulation has been implicated in various neurodegenerative diseases, including Huntington's and Alzheimer's, making it a significant therapeutic target.[1][3] The peptide inhibitor **Ac-VEID-CHO** is a valuable tool for studying the activity of caspase-6. This document provides detailed application notes and protocols for utilizing **Ac-VEID-CHO** in caspase-6 activity assays.

Ac-VEID-CHO is a synthetic tetrapeptide (N-Acetyl-L-valyl-L-glutamyl-L-isoleucyl-L-aspartinal) that acts as a reversible, competitive inhibitor of caspase-6.[3][4] The VEID sequence is derived from the cleavage site of a key caspase-6 substrate, lamin A/C.[1][5] The aldehyde group (-CHO) on the C-terminal aspartate residue interacts with the catalytic cysteine in the active site of the caspase, blocking its proteolytic activity.[3][6] While commonly used for caspase-6, it is important to note that **Ac-VEID-CHO** also exhibits potent inhibitory activity against other caspases, particularly caspase-3.[3][7][8][9]

Principle of the Assay

The most common method for determining caspase-6 activity in vitro involves the use of a fluorogenic substrate, such as Ac-VEID-AMC (7-amido-4-methylcoumarin) or Ac-VEID-AFC (7-

amino-4-trifluoromethylcoumarin).[1][10][11][12] In their intact form, these substrates are non-fluorescent. Upon cleavage by active caspase-6 at the aspartate residue, the fluorescent reporter molecule (AMC or AFC) is released.[1][10] The resulting increase in fluorescence intensity is directly proportional to the caspase-6 activity in the sample and can be measured over time using a fluorescence microplate reader.[1][10] **Ac-VEID-CHO** is used as a specific inhibitor to confirm that the observed activity is due to caspase-6 or other VEID-cleaving caspases.

Quantitative Data

The inhibitory potency of **Ac-VEID-CHO** against various caspases is summarized in the table below. This data is crucial for designing experiments and interpreting results, especially concerning the inhibitor's selectivity.

Inhibitor	Target Caspase	IC50 (nM)	Notes
Ac-VEID-CHO	Caspase-6	16.2	Potent inhibitor of caspase-6.[3][7][8][9]
Ac-VEID-CHO	Caspase-3	13.6	Also potently inhibits caspase-3.[7][8][9]
Ac-VEID-CHO	Caspase-7	162.1	Less potent against caspase-7.[7][8]
Ac-DEVD-CHO	Caspase-6	30.5	A canonical caspase-3 inhibitor that also inhibits caspase-6.[3]
Ac-IETD-CHO	Caspase-6	53.2	A canonical caspase-8 inhibitor that also inhibits caspase-6.[3]

IC50 values were determined after a 15-minute enzyme/inhibitor preincubation and a 40-minute enzyme reaction.[3]

Experimental Protocols

In Vitro Caspase-6 Activity Assay Using Cell Lysates and a Fluorogenic Substrate

This protocol describes a method for measuring caspase-6 activity in cell lysates using Ac-VEID-AMC as a substrate and **Ac-VEID-CHO** as an inhibitor.

Materials:

- Cells of interest
- Apoptosis-inducing agent (e.g., staurosporine)
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - DTT should be added fresh)[13]
- Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT - DTT should be added fresh)[14]
- Fluorogenic Substrate: Ac-VEID-AMC (10 mM stock in DMSO)
- Inhibitor: **Ac-VEID-CHO** (1 mM stock in DMSO)
- Recombinant active caspase-6 (for positive control)
- Protein assay reagent (e.g., BCA or Bradford)
- Black 96-well microplate
- Fluorescence microplate reader

Procedure:

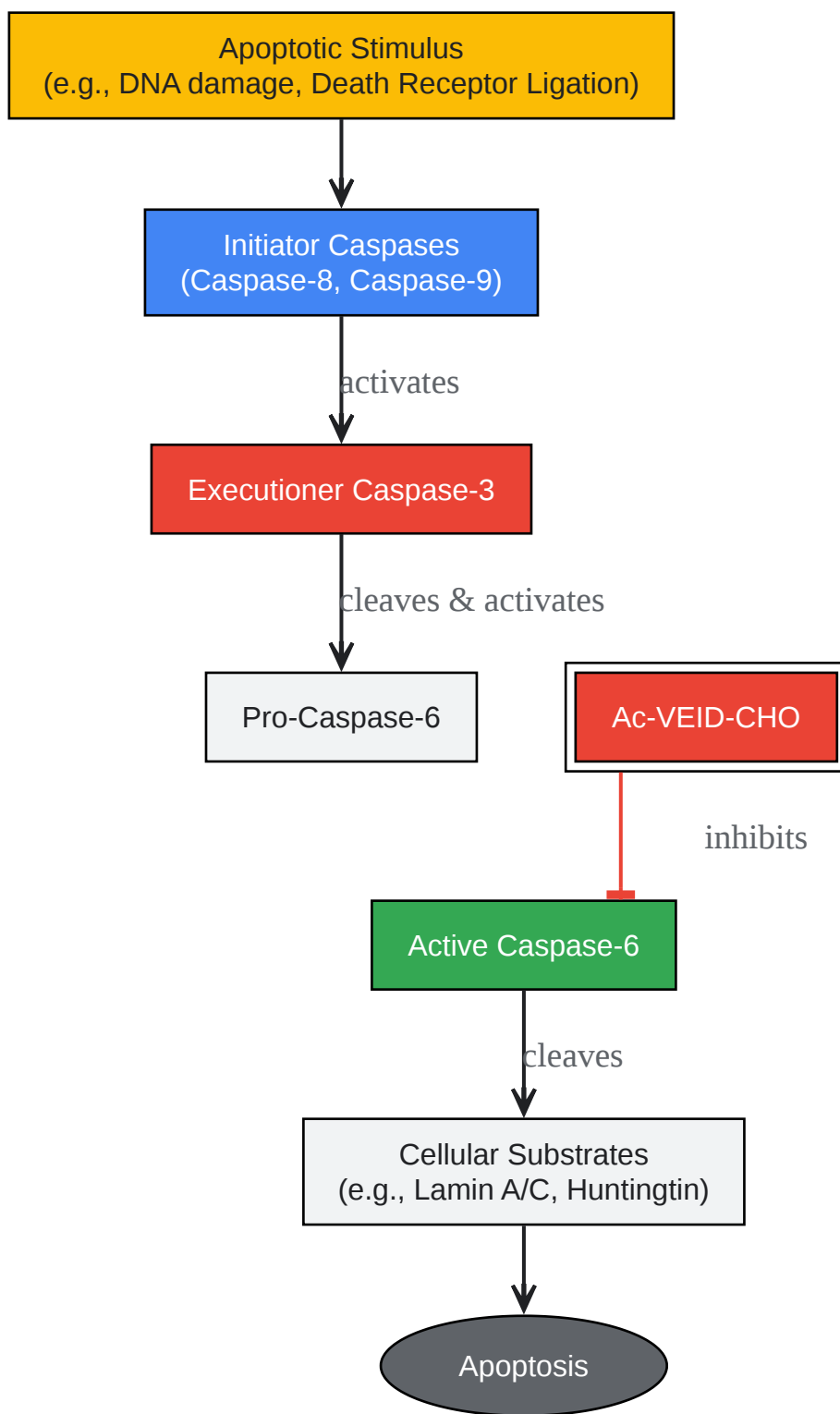
- Sample Preparation (Cell Lysates): a. Culture cells to the desired density and induce apoptosis using an appropriate stimulus. Include a non-induced (negative) control group.[1]
b. Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes at 4°C.[10] c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in ice-cold Lysis

Buffer (e.g., 50-100 μ L per 1-2 million cells).[1][10] e. Incubate the lysate on ice for 15-20 minutes.[10] f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10] g. Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This is your cell lysate. h. Determine the protein concentration of the lysate using a standard protein assay method.

- Assay Setup: a. On ice, prepare the following in a black 96-well plate:
 - Sample Wells: 20-50 μ g of cell lysate protein per well.[10]
 - Inhibitor Control Wells: 20-50 μ g of cell lysate protein per well, pre-incubated with **Ac-VEID-CHO** (final concentration of 0.5-1 μ M) for 10-15 minutes at room temperature.[1][10]
 - Positive Control Wells: A known amount of recombinant active caspase-6 in Assay Buffer.
 - Blank Well: Lysis Buffer only, to determine background fluorescence.[10] b. Adjust the volume in all wells to 50 μ L with Assay Buffer.[1]
- Reaction Initiation and Measurement: a. Prepare a 2x Substrate Working Solution by diluting the Ac-VEID-AMC stock in Assay Buffer to the desired final concentration (e.g., 200 μ M). b. Initiate the reaction by adding 50 μ L of the 2x Substrate Working Solution to all wells, bringing the final volume to 100 μ L.[1][10] c. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. d. Measure the fluorescence intensity kinetically. For Ac-VEID-AMC, use an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.[1] For Ac-VEID-AFC, use an excitation of ~400 nm and emission of ~505 nm.[11][12][15] e. Record readings every 5 minutes for 30-60 minutes.[1]
- Data Analysis: a. Subtract the background fluorescence (from the blank wells) from all other readings. b. Determine the rate of increase in fluorescence (RFU/min) for each sample. c. The caspase-6 activity can be expressed as the rate of fluorescence change normalized to the amount of protein in the lysate (e.g., RFU/min/mg protein). d. The fold-increase in caspase-6 activity is determined by comparing the activity of the induced sample to the non-induced control.[1]

Visualizations

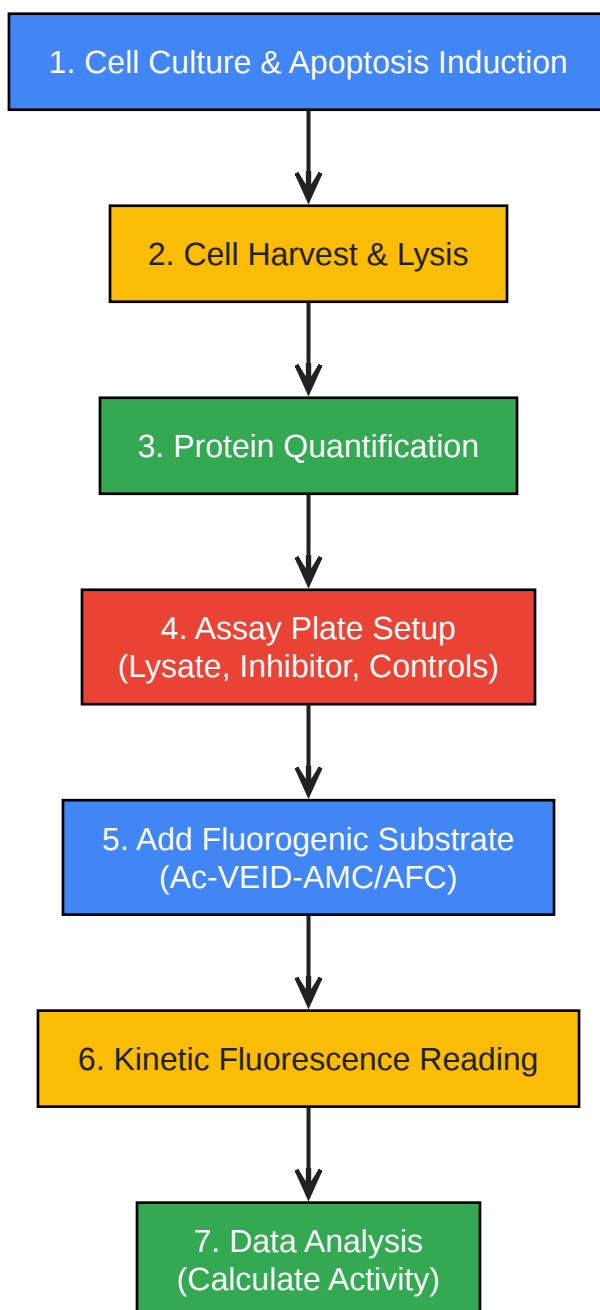
Signaling Pathway: Caspase-6 Activation in Apoptosis

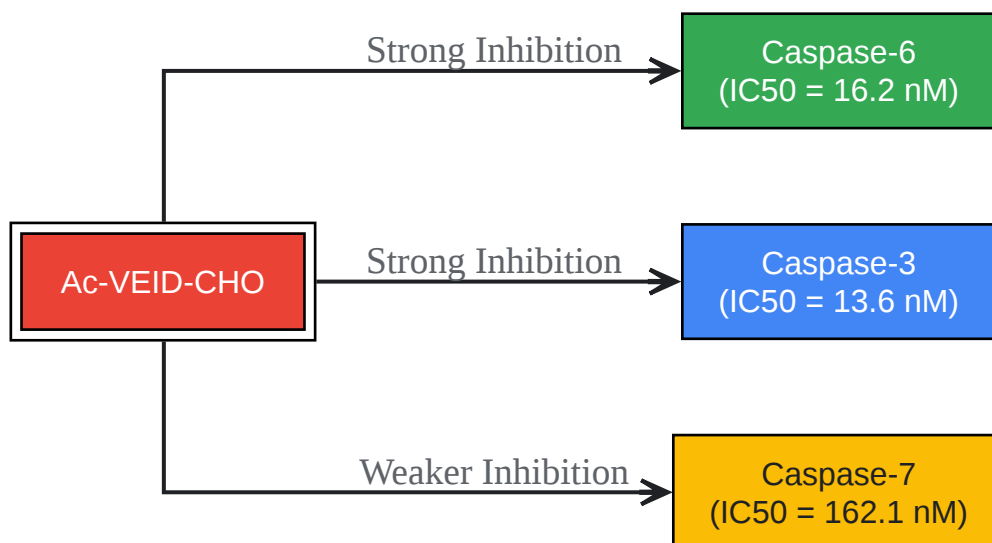


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Caption: Simplified pathway of caspase-6 activation and inhibition.

Experimental Workflow: Caspase-6 Activity Assay





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